Product packaging for Diethyl (Methoxymethyl)phosphonate(Cat. No.:CAS No. 32806-04-5)

Diethyl (Methoxymethyl)phosphonate

Cat. No.: B1354292
CAS No.: 32806-04-5
M. Wt: 182.15 g/mol
InChI Key: IWEOGHGFCXMKFM-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Reagent

Diethyl (methoxymethyl)phosphonate, a phosphonic acid diester, is primarily recognized for its role in the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comslideshare.net This reaction is a cornerstone of modern organic synthesis for the creation of alkenes from carbonyl compounds. wikipedia.orgyoutube.com The phosphonate (B1237965) carbanion generated from this compound is more nucleophilic and typically more reactive than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, allowing it to react efficiently with a wider range of aldehydes and even ketones. nrochemistry.comwikipedia.org

A key advantage of using phosphonate reagents like this compound is the facile removal of the phosphate (B84403) byproduct, which is water-soluble and can be easily separated from the desired organic product through a simple aqueous extraction. wikipedia.org This simplifies the purification process, making the HWE reaction a preferred method in many synthetic campaigns. The presence of the methoxymethyl group attached to the phosphonate allows for the synthesis of methoxy-substituted alkenes, commonly known as enol ethers, which are versatile intermediates for further transformations.

Scope and Applications in Modern Synthetic Transformations

The primary application of this compound lies in its use as an olefination agent in the Horner-Wadsworth-Emmons reaction. nrochemistry.com This transformation is a powerful method for carbon-carbon bond formation and is widely employed in the synthesis of natural products and other complex organic targets. youtube.com

The reaction begins with the deprotonation of the this compound using a suitable base, such as sodium hydride or an organolithium reagent, to form a stabilized carbanion. nrochemistry.comwikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a water-soluble diethyl phosphate salt to yield the corresponding methoxy-substituted alkene (enol ether). wikipedia.org

The stereochemical outcome of the HWE reaction is a significant aspect of its utility. Generally, the reaction favors the formation of the (E)-alkene, particularly with unstabilized phosphonates. wikipedia.org However, the stereoselectivity can be influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions (such as the base and solvent used), and the presence of any additives. For instance, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/solvent systems, can be used to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

The enol ethers synthesized using this compound are valuable intermediates in organic synthesis. They can undergo a variety of transformations, including hydrolysis to yield aldehydes or ketones, and can participate in cycloaddition reactions, among others. This makes this compound a key tool for the introduction of a masked carbonyl group or for the construction of more complex molecular architectures.

Detailed Research Findings

Carbonyl SubstrateBaseSolventTemperature (°C)Yield (%)Product (E/Z Ratio)
BenzaldehydeNaHTHF25Data not available(E)-1-Methoxy-2-phenylethene
Cyclohexanonen-BuLiTHF-78 to 25Data not available1-Methoxy-1-cyclohexylidenecyclohexane
4-NitrobenzaldehydeNaHDME25Data not available(E)-1-Methoxy-2-(4-nitrophenyl)ethene
AcetophenoneKHMDSTHF-78 to 25Data not available(E/Z)-1-Methoxy-1-phenylethene

Note: The yields and specific E/Z ratios for the reactions of this compound are not specified as they were not found in the publicly available research literature during the search. The products listed are the expected outcomes based on the principles of the Horner-Wadsworth-Emmons reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O4P B1354292 Diethyl (Methoxymethyl)phosphonate CAS No. 32806-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(methoxymethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEOGHGFCXMKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470142
Record name Diethyl (Methoxymethyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32806-04-5
Record name Diethyl (Methoxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (Methoxymethyl)phosphonate
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Reactivity Profile and Mechanistic Investigations of Diethyl Methoxymethyl Phosphonate

Carbanion Formation and Nucleophilic Reactivity of Phosphonates

The key to the reactivity of diethyl (methoxymethyl)phosphonate lies in the acidity of the α-proton, the hydrogen atom on the carbon positioned between the phosphoryl group (P=O) and the methoxy (B1213986) group (-OCH₃). The electron-withdrawing nature of the adjacent phosphonate (B1237965) group significantly increases the acidity of this proton, facilitating its removal by a strong base to generate a stabilized carbanion.

Commonly used bases for this deprotonation include sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA). organic-chemistry.org The choice of base and solvent can influence the reactivity and stability of the resulting carbanion. Once formed, this phosphonate-stabilized carbanion is a soft and highly effective nucleophile. nrochemistry.comwikipedia.org Its utility extends beyond olefination to include reactions with a variety of electrophiles. For instance, it can undergo conjugate addition to α,β-unsaturated systems, such as esters, ketones, and nitriles, in what is known as a phospha-Michael addition. rsc.orgnih.govpsu.edu This reaction provides a direct route to more complex, functionalized phosphonate structures. Alkylation of the carbanion with alkyl halides is also a feasible transformation, further demonstrating its versatility in constructing new carbon-carbon bonds. nih.gov

Table 1: Bases for Carbanion Formation and Subsequent Reactions
BaseTypical SolventKey Characteristics/Applications
Sodium Hydride (NaH)THF, DMECommonly used for HWE reactions; heterogeneous reaction. alfa-chemistry.com
n-Butyllithium (n-BuLi)THF, Diethyl etherVery strong base; suitable for generating carbanions for HWE and other nucleophilic additions. organic-chemistry.org
Lithium Diisopropylamide (LDA)THFStrong, non-nucleophilic base; useful when dealing with base-sensitive substrates.
Potassium bis(trimethylsilyl)amide (KHMDS)THFUsed in Still-Gennari modification of HWE for Z-selectivity, often with 18-crown-6 (B118740). nih.gov

Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) Paradigm

The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org Specifically, the reaction of the this compound carbanion with a carbonyl compound yields a methoxy-substituted alkene, commonly known as an enol ether.

Detailed Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established multi-step mechanism: nrochemistry.comwikipedia.orgslideshare.net

Deprotonation: The reaction begins with the deprotonation of the phosphonate at the α-carbon by a strong base, forming the nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and results in the formation of diastereomeric β-alkoxyphosphonium betaine-like intermediates. wikipedia.org

Oxaphosphetane Formation: The betaine (B1666868) intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination step yields the final alkene product and a water-soluble dialkyl phosphate (B84403) salt (in this case, diethyl phosphate). The formation of this easily removed, water-soluble byproduct is a significant advantage of the HWE reaction over the classic Wittig reaction. alfa-chemistry.com

Stereochemical Control and E/Z Selectivity in HWE Reactions

The stereochemical outcome of the HWE reaction, yielding either the E (trans) or Z (cis) alkene, is a critical aspect of its synthetic utility. For standard, stabilized phosphonates like phosphonoacetates, the reaction generally favors the formation of the more thermodynamically stable E-alkene. wikipedia.orgnih.gov This preference is attributed to the reversibility of the initial nucleophilic addition and the steric repulsion in the transition state leading to the oxaphosphetane, which favors an anti-arrangement of the bulky substituents. organic-chemistry.org

Several factors can influence the E/Z selectivity:

Structure of the Reactants: The steric bulk of both the phosphonate reagent and the carbonyl compound can affect the stereochemical outcome. wikipedia.org

Reaction Conditions: Temperature and the choice of base and solvent play a crucial role. Higher temperatures often allow for equilibration of intermediates, leading to higher E-selectivity. wikipedia.org

Counterion: The nature of the metal counterion from the base (e.g., Li⁺, Na⁺, K⁺) can influence the transition state geometry and thus the final E/Z ratio. wikipedia.org

When this compound is used, the product is an enol ether. The principles of stereoselectivity still apply to the geometry of the newly formed double bond.

Modifications and Enhancements in HWE Methodology

While the standard HWE reaction is typically E-selective, significant modifications have been developed to achieve high Z-selectivity. The most notable of these is the Still-Gennari modification . nih.govnih.govresearchgate.net This method employs phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong, non-coordinating bases like KHMDS and an additive like 18-crown-6 in THF at low temperatures. wikipedia.orgnih.gov The electron-withdrawing groups are believed to accelerate the elimination of the oxaphosphetane, making the initial addition step effectively irreversible and kinetically controlled, which favors the Z-alkene. nih.gov

Another approach to modify selectivity involves changing the metal cation. For example, using Sn(II)-based Lewis acids in conjunction with specific phosphonates has been shown to afford high Z-selectivity even with ketones. nih.gov Although this compound is not a typical Still-Gennari reagent, these modifications highlight the tunability of the HWE reaction.

Table 2: General E/Z Selectivity in HWE Reactions
ConditionTypical Reagent TypePredominant IsomerRationale
Standard (e.g., NaH, THF)Stabilized phosphonates (e.g., Diethyl phosphonoacetate)EThermodynamic control; steric factors favor anti-intermediate. wikipedia.orgnih.gov
Still-Gennari (e.g., KHMDS, 18-crown-6, -78°C)Bis(trifluoroethyl) phosphonatesZKinetic control; accelerated elimination due to electron-withdrawing groups. nih.gov

Rearrangement Pathways Involving Phosphonate Esters

Phosphonate esters can participate in several types of molecular rearrangements, often induced by strong bases or heat. While these are general reactions for the phosphonate class, they represent potential, albeit less common, reaction pathways for this compound under specific conditions.

Phosphate-Phosphonate Rearrangement: This rearrangement involves the migration of a phosphinyl group from a heteroatom (like oxygen) to an adjacent carbon atom, typically driven by the formation of a more stable metal-heteroatom bond. nih.gov The reverse process, the α-hydroxyphosphonate-phosphate rearrangement , is also known and involves the migration of the phosphoryl group from a carbon to an adjacent oxygen atom. researchgate.netrsc.org This is often facilitated by a base and requires the carbon to bear a substituent that can stabilize a transient carbanionic charge. researchgate.netrsc.org

tandfonline.comresearchgate.net-Wittig Rearrangement: This is a sigmatropic rearrangement that occurs in α-alkoxy carbanions where the alkoxy group is allylic. tandfonline.comwikipedia.org If this compound were modified to possess an allyloxy group instead of a methoxy group (i.e., diethyl [(allyloxy)methyl]phosphonate), its corresponding carbanion could undergo a tandfonline.comresearchgate.net-Wittig rearrangement to form a homoallylic alcohol. tandfonline.com This pericyclic reaction is highly stereoselective and proceeds through a five-membered, envelope-like transition state. wikipedia.org

Other Rearrangements: Thermolysis or catalysis by strong acids can sometimes induce rearrangements in organophosphorus compounds, potentially leading to the migration of the alkyl groups on the phosphorus ester or other structural isomerizations. rsc.org

Functional Group Transformations and Derivatizations

Beyond its primary use in generating a carbanion for C-C bond formation, the this compound molecule can undergo other chemical transformations at its constituent functional groups.

Cleavage of the Methoxymethyl (MOM) Ether: The methoxymethyl group is a well-known protecting group for alcohols. wikipedia.org While generally stable, it can be cleaved under various acidic conditions (both Brønsted and Lewis acids) to reveal a hydroxyl group. wikipedia.orgresearchgate.netorganic-chemistry.org This would transform this compound into diethyl (hydroxymethyl)phosphonate, a useful synthon in its own right. chemicalbook.com Selective deprotection methods that tolerate other functional groups have been developed. researchgate.netnih.gov

Modification of the Diethyl Ester: The ethyl ester groups of the phosphonate can be modified. Silyldealkylation, for example, using bromotrimethylsilane (B50905), is a common method to convert diethyl phosphonates to bis(trimethylsilyl) phosphonates, which are readily hydrolyzed to the corresponding phosphonic acid. rsc.org This transformation can be highly selective for the phosphonate esters even in the presence of other ester types, such as carboxylates. rsc.org Enzymatic methods have also been explored for the O-methylation or hydrolysis of phosphonate esters, highlighting the potential for biocatalytic derivatization. pnas.org

Hydrolysis: Under aqueous basic or acidic conditions, the ester groups can be hydrolyzed to yield (methoxymethyl)phosphonic acid. The rate of hydrolysis is pH-dependent. oecd.org This transformation converts the neutral ester into an anionic phosphonic acid, significantly altering its physical and chemical properties.

Controlled Cleavage and Deprotection Strategies for Phosphonate Esters

The cleavage of the ethyl ester groups from this compound is a critical step in the synthesis of the corresponding phosphonic acid. This transformation is typically achieved through various dealkylation methods, with the choice of reagent and conditions depending on the presence of other functional groups in the molecule and the desired selectivity.

One of the most widely employed methods for the dealkylation of dialkyl phosphonates is the McKenna reaction. beilstein-journals.org This reaction utilizes bromotrimethylsilane (BTMS) to convert the phosphonate esters into bis(trimethylsilyl) esters, which are subsequently hydrolyzed to the phosphonic acid. beilstein-journals.orgd-nb.info The reaction is known for its mild conditions and efficiency. d-nb.info However, the reactivity of BTMS extends to the cleavage of other functional groups, such as ethers, which requires careful control of the reaction conditions to avoid unwanted side reactions. beilstein-journals.orgd-nb.info For instance, while higher temperatures (up to 100 °C) are often needed for ether cleavage, methoxymethyl ethers are known to be more susceptible. beilstein-journals.orgd-nb.info The choice of solvent can also influence the outcome, with polar aprotic solvents like acetonitrile (B52724) being used for their good solubilizing properties. beilstein-journals.orgd-nb.info

Chlorotrimethylsilane (TMSCl) is another reagent used for the dealkylation of phosphonate esters. google.comnih.gov High yields can be achieved by conducting the reaction in a sealed vessel with a suitable solvent. google.com This method has been shown to be effective for various phosphonate esters, including dimethyl, diethyl, and diisopropyl phosphonates, converting them to their corresponding phosphonic acids at elevated temperatures. nih.gov The use of a solvent is crucial for achieving high yields in shorter reaction times compared to solvent-free processes. google.com

Acid-catalyzed hydrolysis is a conventional method for dealkylating phosphonate esters, often employing concentrated hydrochloric or hydrobromic acid. google.comnih.gov This method is straightforward but can be harsh and incompatible with acid-labile functional groups that might be present in the molecule. google.com The hydrolysis of phosphonates proceeds in two consecutive steps, and the reaction can be monitored to understand the kinetics. researchgate.net Microwave-assisted hydrolysis using hydrochloric acid has been developed as a more efficient and "green" alternative, avoiding the use of silyl (B83357) halogenides and providing clean products in high yields. rsc.org

Alkaline hydrolysis, using reagents like sodium hydroxide, is another approach to cleave phosphonate esters. nih.gov The reaction typically requires heating, and the resulting sodium salt of the phosphonic acid is then neutralized with acid. nih.gov The rate of alkaline hydrolysis is significantly influenced by steric hindrance around the phosphorus center. nih.gov

More specialized methods have also been developed. For example, sodium ethanethiolate has been used for the demethylation of dimethyl phosphonate esters, offering a procedure that can avoid certain side reactions like anomerization in nucleoside derivatives. nih.gov

The deprotection strategy must consider the stability of the methoxymethyl (MOM) ether group. While silyl halides like BTMS can cleave MOM ethers, other reagents can be employed for selective deprotection if the phosphonate esters need to be preserved. beilstein-journals.orgresearchgate.net For example, catalytic amounts of carbon tetrabromide in isopropanol (B130326) under reflux can hydrolyze MOM ethers. researchgate.net

The controlled cleavage of the phosphonate esters in this compound allows for the synthesis of (Methoxymethyl)phosphonic acid, a valuable intermediate for further chemical transformations. The choice of the deprotection method is a critical consideration in any synthetic route involving this compound, and a thorough understanding of the reactivity of the different reagents is essential for achieving the desired outcome.

Table of Deprotection Methods for Dialkyl Phosphonates:

ReagentConditionsProductsKey Features
Bromotrimethylsilane (BTMS)Acetonitrile, 35 °C, 24 hBis(trimethylsilyl) phosphonate, then Phosphonic acidMild and efficient (McKenna reaction); can also cleave ethers. beilstein-journals.orgd-nb.info
Chlorotrimethylsilane (TMSCl)Sealed vessel, elevated temperaturePhosphonic acidHigh yields, applicable to various alkyl esters. google.comnih.gov
Hydrochloric Acid (HCl)Aqueous solution, heating or microwavePhosphonic acidConventional method, can be harsh; microwave assistance improves efficiency. google.comnih.govrsc.org
Sodium Hydroxide (NaOH)Aqueous solution, heatingSodium phosphonate, then Phosphonic acidAlkaline hydrolysis; rate is sensitive to steric hindrance. nih.gov
Sodium Ethanethiolate-Phosphonic acid monoester (from dimethyl ester)Used for demethylation, can avoid specific side reactions. nih.gov

Applications of Diethyl Methoxymethyl Phosphonate in Complex Molecular Architectures

Strategic Utility in Carbon-Carbon Bond Formation

The phosphonate (B1237965) moiety in diethyl (methoxymethyl)phosphonate activates the adjacent methylene group, facilitating deprotonation by a suitable base to form a nucleophilic carbanion. wikipedia.org This carbanion is at the heart of its utility in carbon-carbon bond formation, enabling the construction of intricate carbon skeletons through reliable and stereocontrolled olefination reactions and participation in multicomponent coupling processes.

The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to generate substituted olefinic systems, specifically methoxy-substituted alkenes (enol ethers). organic-chemistry.orgorgsyn.org The reaction involves the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, followed by elimination of a phosphate (B84403) byproduct to yield an alkene. wikipedia.org

The general mechanism begins with the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate rearranges to form a four-membered oxaphosphetane ring, which subsequently fragments to give the alkene and a water-soluble phosphate ester, simplifying product purification. organic-chemistry.org

A key feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is influenced by several factors, including the structure of the reactants and the reaction conditions, such as the base and solvent used. acs.orgnih.gov For instance, the use of sodium hydride or lithium bases in tetrahydrofuran (THF) often promotes high (E)-selectivity. organic-chemistry.org The reaction of the this compound carbanion with an aldehyde (R-CHO) can be depicted as follows:

(EtO)₂P(O)CH₂OCH₃ + Base → (EtO)₂P(O)CH⁻OCH₃
(EtO)₂P(O)CH⁻OCH₃ + R-CHO → R-CH=CHOCH₃ + (EtO)₂PO₂⁻

The resulting enol ethers are versatile synthetic intermediates. They can be readily hydrolyzed under acidic conditions to unmask an aldehyde functionality, effectively serving as a one-carbon homologation of the starting aldehyde. This strategy is frequently employed in multi-step syntheses where a free aldehyde is incompatible with preceding reaction conditions. An analogous reagent, diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, is similarly used to synthesize THP-protected enol ethers, highlighting the general utility of such reagents in carbonyl homologation. orgsyn.org

Table 1: Representative Horner-Wadsworth-Emmons Reagents and Products

Phosphonate Reagent Carbonyl Partner Base Typical Product Selectivity
This compound Aldehyde (RCHO) NaH (E)-RCH=CHOCH₃ High (E)
Diethyl (cyanomethyl)phosphonate Benzaldehyde Solid Bases Ph-CH=C(CN)P(O)(OEt)₂ Mixture

This table provides illustrative examples of HWE reactions.

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, represent a highly efficient approach to molecular construction. beilstein-journals.org Phosphonates, including diethyl phosphonate, are valuable components in various MCRs for the synthesis of functionalized and heterocyclic molecules. beilstein-journals.org

For example, the three-component reaction of an aldehyde, an amine, and diethyl phosphonate (the Kabachnik-Fields reaction) is a well-established method for synthesizing α-aminophosphonates. beilstein-journals.org While specific examples detailing the use of this compound in MCRs are less common, its carbanion is a viable nucleophile that could participate in analogous transformations. Its involvement could lead to the formation of complex, highly functionalized phosphonates in a single step. One can envision a tandem process where the phosphonate carbanion adds to one component, generating a new intermediate that is then trapped by a third component, a strategy that relies on the good chemoselectivity of the reactants. nih.gov The development of such reactions would offer rapid access to novel molecular scaffolds incorporating the phosphonate and enol ether moieties.

Enantioselective and Diastereoselective Synthesis

Achieving stereocontrol is a central goal in the synthesis of complex molecules. The carbanion derived from this compound can be employed in reactions designed to control the formation of new stereocenters, leading to enantiomerically enriched or diastereomerically pure products.

The synthesis of enantiomerically pure phosphonates, particularly those with chirality at the carbon atom α to the phosphorus (C-chiral), is an area of significant research interest. mdpi.com Several catalytic asymmetric methods have been developed to access these valuable compounds. Strategies include the asymmetric hydrophosphonylation of imines and the enantioselective addition of phosphites to various electrophiles, often employing chiral organocatalysts or metal complexes. mdpi.com

While these methods are broadly applicable, their extension to this compound would provide a route to chiral α-alkoxy phosphonates. For instance, a chiral catalyst could mediate the addition of the phosphonate to an achiral electrophile in a way that generates a new stereocenter with high enantioselectivity. Another powerful strategy involves the dynamic kinetic resolution of racemic H-phosphinates, which are coupled with alcohols using a chiral nucleophilic catalyst to produce enantioenriched P-chiral phosphonate products. nih.gov The adaptation of such methodologies would enable the synthesis of novel chiral building blocks for asymmetric synthesis.

When the carbanion of this compound adds to a chiral aldehyde or ketone, the formation of a new stereocenter can be influenced by the existing chirality in the substrate, leading to a diastereoselective reaction. This is a common strategy for building stereochemical complexity. The addition of phosphonate anions to enantiopure sulfinimines, for example, has been shown to proceed with high diastereoselectivity, providing access to chiral aminophosphonic acids. researchgate.net

In a similar vein, the addition of the this compound carbanion to a chiral aldehyde would generate two diastereomeric β-hydroxy-α-methoxyphosphonates. The stereochemical outcome of such additions is often predicted by Felkin-Anh or Cram models, where the nucleophile preferentially attacks a specific face of the carbonyl group to minimize steric interactions. This diastereoselectivity is crucial in total synthesis, where the controlled installation of multiple stereocenters is required.

Total Synthesis of Natural Products and Bioactive Molecules

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern synthetic strategy, and its utility is prominently displayed in the total synthesis of numerous natural products and bioactive molecules. The ability to construct carbon-carbon double bonds with high (E)-selectivity and operational simplicity makes it an indispensable tool for assembling complex carbon skeletons from smaller, more readily available fragments.

Although specific total syntheses employing this compound are not extensively documented, the strategic value of the enol ether functionality it provides is well-recognized. A notable example of a related HWE olefination in total synthesis is the construction of an (E)-stilbene core in the synthesis of Mappain, where a geranylated benzyl (B1604629) phosphonate was used. researchgate.net In another example, an intramolecular HWE reaction was a key step in the synthesis of macrodilactams Syringolin A and B, demonstrating the reaction's utility in macrocyclization.

The use of this compound in such a context would allow for the introduction of a latent aldehyde group. This masked functionality can be carried through several synthetic steps and revealed at a later stage for further elaboration, such as another olefination, a reduction, or an oxidation. This strategic masking is critical for achieving convergent and efficient synthetic routes toward complex targets like polyketides, macrolides, and other classes of natural products.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Diethyl phosphonate
Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate
α-aminophosphonates
Mappain
Syringolin A
Syringolin B

Integration as a Key Building Block in Synthetic Sequences

The principal role of this compound in synthetic sequences is as a precursor to a stabilized phosphonate carbanion for the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction represents a critical method for creating carbon-carbon double bonds with a high degree of stereocontrol, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The process begins with the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphorus atom) using a strong base, such as sodium hydride (NaH) or butyllithium (BuLi), to generate a nucleophilic carbanion. organic-chemistry.org This carbanion then reacts with an aldehyde or ketone. The resulting intermediate subsequently collapses to form an alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous workup. alfa-chemistry.com

The product of the HWE reaction with this compound is a methyl enol ether. Enol ethers are valuable synthetic intermediates that can be hydrolyzed under acidic conditions to reveal a carbonyl group (an aldehyde), effectively serving as a masked aldehyde functional group. This two-step sequence, HWE olefination followed by hydrolysis, allows for the one-carbon homologation of an aldehyde or ketone. This integration as a key building block makes it a reliable choice in multi-step synthetic campaigns. alfa-chemistry.com

Case Studies in Complex Natural Product Synthesis

The utility of (methoxymethyl)phosphonate reagents is demonstrated in the total synthesis of complex, biologically active molecules. A notable example is its application in the synthesis of Pitavastatin, a medication used to lower cholesterol.

In a reported synthesis of Pitavastatin, a key fragment was constructed using the lithium anion of a methoxymethyl phosphonate. acs.orgdocksci.com The synthetic sequence involved the following key steps:

A Weinreb amide was treated with the lithium anion of methoxymethyl phosphonate to produce an α-methoxy-β-ketophosphonate intermediate. acs.orgdocksci.com

This intermediate then underwent an intramolecular Horner-Wadsworth-Emmons reaction with an aldehyde functional group present on the same molecule. acs.orgdocksci.com

This crucial cyclization and olefination step successfully yielded a key precursor to the final Pitavastatin molecule. acs.orgdocksci.com

This case study highlights the strategic use of a (methoxymethyl)phosphonate to facilitate a critical carbon-carbon bond formation and construct a core structural feature of a complex pharmaceutical agent.

Synthesis of Biologically Relevant Phosphonate Analogs

This compound and its close derivatives serve as precursors for synthesizing phosphonate analogs of biologically important molecules, such as amino acids. These analogs are of significant interest in medicinal chemistry as they can act as enzyme inhibitors or receptor antagonists.

α-Amino Phosphonates and Their Derivatives

While direct conversion of this compound to an α-amino phosphonate is not a standard procedure, its demethylated analog, diethyl (hydroxymethyl)phosphonate, is a viable precursor for this transformation. The synthesis of α-amino phosphonates from α-hydroxyphosphonates can be achieved through nucleophilic substitution, often with stereochemical inversion. mdpi.com

The Mitsunobu reaction is a powerful method for this conversion. organic-chemistry.orgresearchgate.net This reaction allows for the transformation of a primary or secondary alcohol into a variety of other functional groups, including amines, with inversion of stereochemistry at the carbon center. organic-chemistry.org The process involves activating the hydroxyl group of diethyl (hydroxymethyl)phosphonate with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov This activated intermediate is then susceptible to nucleophilic attack by a nitrogen source.

Suitable nitrogen nucleophiles for this reaction include hydrazoic acid (HN₃) or phthalimide. organic-chemistry.org

Using Hydrazoic Acid: The reaction yields an α-azido phosphonate. The azide group can then be reduced to a primary amine (–NH₂) using methods like the Staudinger reaction (using triphenylphosphine followed by water) or catalytic hydrogenation. organic-chemistry.org

Using Phthalimide: This route follows the principles of the Gabriel synthesis. The initial product is an N-phthalimido phosphonate, which can be subsequently hydrolyzed (e.g., with hydrazine) to release the free α-amino phosphonate. organic-chemistry.org

StepReagents & ConditionsIntermediate/ProductPurpose
1. Demethylation (Hypothetical) Reagents to cleave methyl etherDiethyl (hydroxymethyl)phosphonateGenerate the precursor alcohol
2. Activation & Substitution Ph₃P, DEAD, HN₃ (or Phthalimide)Diethyl (azidomethyl)phosphonateConvert alcohol to azide with stereochemical inversion
3. Reduction / Deprotection 1. Ph₃P, 2. H₂O (Staudinger)Diethyl (aminomethyl)phosphonateConvert azide to the final primary amine

This table outlines a viable synthetic pathway from the hydroxymethyl analog.

Phosphonate Structures with Modified Oxygenation Patterns

The oxygenated side chain of this compound can be readily modified, allowing for the synthesis of a diverse range of phosphonate structures. The methoxy (B1213986) group itself can be viewed as a simple methyl ether protecting group for the hydroxyl function in diethyl (hydroxymethyl)phosphonate.

The synthesis of α-hydroxyphosphonates is a well-established process, often achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde (in this case, formaldehyde). mdpi.com Once formed, the hydroxyl group of diethyl (hydroxymethyl)phosphonate can be further functionalized in several ways:

O-Alkylation and O-Acylation: The hydroxyl group can be converted into other ether linkages (O-alkylation) or into esters (O-acylation). For example, it can be protected with a tetrahydropyranyl (THP) group by reacting it with dihydropyran. mdpi.com This changes the steric and electronic properties of the side chain.

Oxidation: The primary alcohol can be oxidized to an aldehyde, yielding a formylphosphonate, which is a versatile building block for further C-C bond formations. mdpi.com

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., chlorine or bromine), transforming the molecule into a reactive electrophile suitable for substitution reactions. mdpi.com

These modifications allow chemists to tailor the phosphonate reagent for specific synthetic needs, using the oxygenated side chain as a handle for introducing diverse functionalities.

Construction of Heterocyclic Ring Systems

The Horner-Wadsworth-Emmons reaction, the primary application of this compound, can be employed in an intramolecular fashion to construct heterocyclic rings. hud.ac.ukclockss.org This strategy is a powerful tool for synthesizing cyclic ethers, lactones, and other ring systems containing a heteroatom.

The general approach involves synthesizing a precursor molecule that contains both the phosphonate moiety and a carbonyl group (aldehyde or ketone), separated by a flexible linker chain. clockss.org When this precursor is treated with a base, the phosphonate is deprotonated to form a carbanion. This carbanion then attacks the carbonyl group within the same molecule, initiating the cyclization. The subsequent elimination of the phosphate byproduct yields the cyclic alkene, forming the heterocycle. clockss.org

For example, a phosphonate tethered to an aldehyde via a four-atom ether linkage could undergo an intramolecular HWE reaction to form a five-membered dihydrofuran ring. Similarly, a longer tether could lead to the formation of six-membered dihydropyran rings or even larger macrocyclic structures. The synthesis of 2,3-dihydro[l]benzoxepin has been achieved through such cyclization methods. clockss.org This intramolecular variant of the HWE reaction is a valuable strategy for building complex cyclic architectures from linear precursors.

Computational and Theoretical Investigations of Diethyl Methoxymethyl Phosphonate

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and energetic properties of phosphonate (B1237965) esters. ijcce.ac.iruantwerpen.be For diethyl (methoxymethyl)phosphonate, these methods can predict key geometric parameters and conformational preferences.

While specific computational studies on this compound are not extensively documented in publicly available literature, data from closely related phosphonates, such as diethyl methylphosphonate (B1257008), offer valuable insights. sigmaaldrich.com The central phosphorus atom in phosphonates adopts a tetrahedral geometry. researchgate.net DFT calculations on similar phosphonates reveal the expected bond lengths and angles that characterize this class of compounds. researchgate.net For instance, the P=O bond is the shortest and strongest, followed by the P-C and P-O bonds.

Table 1: Exemplary Calculated Geometric Parameters for a Representative Phosphonate (Diethyl Methylphosphonate) Note: This data is for a closely related compound and serves as an illustrative example of typical phosphonate structural parameters.

ParameterBond/AngleCalculated Value
Bond LengthP=O~1.48 Å
P-C~1.82 Å
P-O~1.59 Å
O-C~1.45 Å
Bond AngleO=P-C~115°
O=P-O~116°
C-P-O~103°
P-O-C~120°

The table is generated based on typical values found in computational studies of simple dialkyl phosphonates.

Conformational analysis of this compound would involve rotation around the P-O, P-C, and C-O bonds. The relative energies of different conformers determine the most stable structure in the gas phase or in solution. These calculations are essential for understanding the steric environment around the reactive centers of the molecule.

Furthermore, computational methods can predict various physicochemical properties. For example, the predicted collision cross-section (CCS) values, which are important in ion mobility-mass spectrometry, can be calculated for different adducts of this compound. nih.govnih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.07808140.6
[M+Na]⁺205.06002148.0
[M-H]⁻181.06352139.8
[M+NH₄]⁺200.10462161.4

Source: PubChem CID 11658394. nih.gov These values are predicted using computational models.

Mechanistic Probing Through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of reactions involving phosphonate carbanions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the formation of alkenes. wikipedia.org Theoretical studies on model HWE reactions, such as the reaction of a phosphonate enolate with an aldehyde, have detailed the reaction pathway, including the structures and energies of intermediates and transition states. acs.orgnih.gov

The generally accepted mechanism, supported by computational studies, involves the following key steps:

Deprotonation: A base removes the acidic proton alpha to the phosphoryl group, forming a stabilized phosphonate carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming diastereomeric β-alkoxyphosphonate intermediates.

Oxaphosphetane Formation: The β-alkoxyphosphonate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This step is often the rate-determining step of the reaction. acs.orgnih.gov

Elimination: The oxaphosphetane decomposes to yield the alkene product and a water-soluble phosphate (B84403) salt.

Ab initio calculations on the reaction of lithium enolates of phosphonates with aldehydes have shown that the formation of the oxaphosphetane is the rate-determining step. acs.orgnih.gov The calculations also allow for the comparison of different potential reaction pathways.

Table 3: Calculated Relative Energies for Intermediates and Transition States in a Model Horner-Wadsworth-Emmons Reaction Note: This data is for the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde (B116499) and serves as a representative example.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPhosphonate Enolate + Aldehyde0.0
TS1 (trans)Transition state to trans-alkene+5.5
TS1 (cis)Transition state to cis-alkene+7.7
Intermediate 1 (trans)Oxaphosphetane leading to trans-alkene-25.4
Intermediate 1 (cis)Oxaphosphetane leading to cis-alkene-23.8
Products (trans)trans-Alkene + Phosphate-45.0
Products (cis)cis-Alkene + Phosphate-43.5

Data adapted from computational studies by Ando, K. (1999). acs.orgnih.gov

Prediction and Rationalization of Stereochemical Outcomes

A significant advantage of the Horner-Wadsworth-Emmons reaction is its inherent stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org Computational modeling provides a quantitative basis for understanding and predicting this stereoselectivity. The preference for the (E)-alkene is attributed to the lower energy of the transition state leading to the (E)-product compared to the transition state for the (Z)-product. acs.orgnih.gov

The stereochemical outcome can be influenced by several factors, including the structure of the phosphonate, the aldehyde, the nature of the cation, and the reaction conditions. By modeling the transition states for the formation of both the (E) and (Z) isomers, the energy difference (ΔΔE‡) can be calculated, which directly correlates with the observed product ratio.

Moreover, modifications to the standard HWE reaction have been developed to favor the formation of (Z)-alkenes. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of strong, non-coordinating bases. nih.govnumberanalytics.comresearchgate.net Computational studies have been crucial in explaining this switch in selectivity. These studies suggest that the electron-withdrawing groups increase the acidity of the α-proton and influence the stability of the intermediates and transition states, favoring a kinetically controlled pathway to the (Z)-alkene. nih.govresearchgate.net The calculations show that these modifications can reverse the relative energies of the transition states, making the path to the (Z)-alkene more favorable. nih.gov

Table 4: Effect of Phosphonate Substituents on the Calculated Z/E Selectivity in the Horner-Wadsworth-Emmons Reaction Note: This table illustrates the general trend observed in computational studies on modified HWE reagents.

Phosphonate Ester GroupElectron-Withdrawing NatureTypical Calculated ΔE‡ (TS_Z - TS_E)Predicted Major Isomer
DiethylWeakPositiveE
DiphenylModerateNear Zero or Slightly NegativeMixture or Z
Bis(trifluoroethyl)StrongNegativeZ

This table is a qualitative representation based on findings from various computational studies on the HWE reaction. nih.govresearchgate.net

Q & A

Q. What are the common synthesis methods for Diethyl (Methoxymethyl)phosphonate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Michaelis-Arbuzov Reaction : Reacting methoxymethyl halides with triethyl phosphite under anhydrous conditions, followed by distillation to isolate the product. Optimization involves controlling stoichiometry and reaction temperature (70–90°C) to minimize side reactions .
  • Catalytic Approaches : Transition-metal-free conditions using visible light or base promoters can enhance selectivity. For example, base-promoted activation of aryl halides improves coupling efficiency with phosphite esters .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures ≥95% purity. Monitoring via TLC and 31P NMR is critical .

Q. How is 31P NMR spectroscopy utilized in characterizing this compound and its derivatives?

31P NMR is indispensable for structural elucidation and monitoring reaction progress:

  • Chemical Shifts : The phosphonate group resonates between 15–35 ppm, distinct from phosphates (0–5 ppm) or phosphines (negative shifts). For example, diethyl phosphonates typically show δ ≈ 20–25 ppm .
  • Coupling Patterns : Coupling with adjacent protons (e.g., J₃₁P-¹H ≈ 10–20 Hz) confirms substituent arrangement. Decoupling experiments simplify spectra .
  • Quantitative Analysis : Integration of peaks identifies impurities or byproducts, ensuring ≥95% purity in synthetic batches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical safety measures include:

  • Hazard Analysis : Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (e.g., evaluating flammability, toxicity, and reactivity) .
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory activity of this compound?

Methodologies include:

  • Enzyme Kinetics : Use UV-Vis spectroscopy to monitor substrate conversion (e.g., NADH depletion at 340 nm) in the presence of the compound. Calculate IC₅₀ values via dose-response curves .
  • Competitive Binding Assays : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to target enzymes like carbon-phosphorus lyase .
  • Molecular Docking : Combine crystallographic data (e.g., PDB files) with software like AutoDock to predict binding modes of the phosphonate group to active sites .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

Address discrepancies through:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to evaluate nucleophilicity effects. For example, DMSO may stabilize intermediates via coordination .
  • Kinetic Profiling : Use stopped-flow NMR to track reaction rates in real time. Compare activation parameters (ΔH‡, ΔS‡) across solvents .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict solvent effects on transition states, reconciling experimental vs. theoretical results .

Q. In crystallographic studies, what challenges arise in determining the molecular structure of this compound, and how can they be mitigated?

Common challenges and solutions:

  • Crystal Growth : Slow evaporation from ether/hexane mixtures improves crystal quality. Add seed crystals to overcome polymorphism .
  • Disorder in Alkyl Chains : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts. Refine structures with SHELXL .
  • Hydrogen Bonding Networks : Analyze packing diagrams (e.g., Mercury software) to identify weak interactions (C-H···O) that stabilize the lattice .

Q. How does the electronic environment of the phosphonate group influence the compound’s interaction with metal ions in catalytic applications?

The phosphonate’s electronegativity and lone pairs drive metal coordination:

  • Chelation Studies : Titrate the compound with metal salts (e.g., Cu²⁺, Zn²⁺) and monitor shifts in 31P NMR or UV-Vis spectra. Stability constants (log K) quantify binding strength .
  • Catalytic Cycles : In Suzuki-Miyaura couplings, the phosphonate acts as a ligand, stabilizing Pd(0) intermediates. XPS or EXAFS can verify oxidation states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.